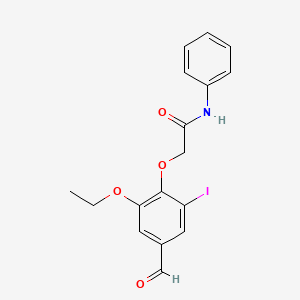

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO4/c1-2-22-15-9-12(10-20)8-14(18)17(15)23-11-16(21)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQJVOPQXZDIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide involves several steps. One common method includes the reaction of 2-ethoxy-4-formyl-6-iodophenol with phenylacetamide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions .

Scientific Research Applications

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme interactions and protein binding.

Medicine: Research includes its potential use in drug development due to its bioactive properties.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Effects on the Phenoxy Ring

Halogen Substitution: Iodo vs. Bromo

- 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide (CAS: 937598-92-0, ) differs by replacing iodine with bromine and substituting the N-phenyl group with cyclohexyl. Impact on Binding: Iodine’s larger atomic radius and higher polarizability may enhance van der Waals interactions in hydrophobic enzyme pockets compared to bromine. However, bromine’s smaller size could reduce steric hindrance, improving binding flexibility.

Electron-Donating vs. Electron-Withdrawing Groups

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () incorporates a trifluoromethyl (electron-withdrawing) group and methoxy (electron-donating) substituents. The target compound’s ethoxy and formyl groups create a mixed electronic profile: ethoxy donates electrons via resonance, while the formyl group withdraws electrons. This balance may optimize interactions with polar and nonpolar enzyme regions compared to purely electron-withdrawing analogs.

Amide Substituent Variations

N-Phenyl vs. N-Cyclohexyl

- The N-phenyl group in the target compound enables π-π stacking with aromatic residues (e.g., in HIV-1 RT’s hydrophobic pocket), as seen in diarylpyrimidine inhibitors .

Benzothiazole vs. Phenoxy Core

- Benzothiazole derivatives () feature a fused heterocyclic ring, enhancing rigidity and metabolic stability. However, the phenoxy core in the target compound offers greater synthetic flexibility for substituent modifications.

HIV-1 Reverse Transcriptase Inhibition

- Diarylpyrimidine Analogs (e.g., 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide, ) exhibit RT inhibition via hydrogen bonding between the pyrimidine –NH and Lys 101. The target compound’s formyl group may mimic this interaction, forming hydrogen bonds with key residues. However, the absence of a pyrimidine ring might reduce polar contacts, necessitating optimization of the phenoxy substituents for comparable efficacy.

Structural Requirements for Inhibition

Comparative Data Table

| Compound Name | Core Structure | Key Substituents | Biological Target | Notable Features |

|---|---|---|---|---|

| 2-(2-Ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide | Phenoxy | Iodo, ethoxy, formyl, N-phenyl | Potential RT inhibitor | Mixed electronic profile; formyl for H-bonding |

| 2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide | Phenoxy | Bromo, ethoxy, formyl, N-cyclohexyl | Unknown | Lower steric hindrance; improved solubility |

| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole | Trifluoromethyl, methoxy | Unknown | Enhanced rigidity; strong electron-withdrawing |

| 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-phenylacetamide | Pyrimidine | Diphenyl, N-phenyl | HIV-1 RT | Pyrimidine –NH for Lys 101 interaction |

Biological Activity

2-(2-ethoxy-4-formyl-6-iodophenoxy)-N-phenylacetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a complex structure characterized by an ethoxy group, a formyl group, and an iodine atom attached to a phenoxy moiety. The synthesis of this compound typically involves multi-step organic reactions, which can yield derivatives with varying biological properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A375 melanoma cells by increasing the percentage of apoptotic cells significantly after treatment. The observed apoptosis rates ranged from 4.3% to 61.4% depending on the concentration used over a 48-hour period .

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects appears to involve:

- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, which is crucial for halting cell division and proliferation.

- Inhibition of Migration : The compound effectively inhibits the migration of A375 cells in a dose-dependent manner, suggesting potential applications in preventing metastasis.

- Modulation of Signaling Pathways : It has been reported to affect the PI3K/NF-kB signaling pathway by decreasing the expression of matrix metalloproteinase-9 (MMP-9), which is linked to cancer cell invasion and metastasis .

Study 1: Antiproliferative Effects on Melanoma Cells

A study conducted on A375 melanoma cells revealed that treatment with varying concentrations of this compound led to significant reductions in cell viability and increased apoptosis rates. The study utilized both wound healing assays and transwell assays to assess migration inhibition, confirming the compound's potential as an antitumor agent .

Study 2: In Vivo Efficacy

In vivo experiments using nude mice models demonstrated that the compound exhibited dose-dependent inhibitory effects on tumor growth. These findings suggest that it may serve as an effective therapeutic agent for melanoma treatment, warranting further exploration into its clinical applications .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.